Tetradecyloxysilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

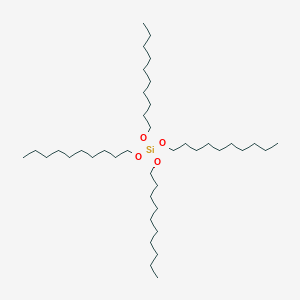

Tetradecyloxysilane is an organosilicon compound with the molecular formula C40H84O4Si. It is a type of alkoxysilane, which is characterized by the presence of an alkoxy group attached to a silicon atom. This compound is commonly used in various industrial applications due to its unique chemical properties, including its ability to form stable siloxane bonds.

Applications De Recherche Scientifique

Surface Modification

Hydrophobic Coatings

Tetradecyloxysilane is extensively used to create hydrophobic surfaces. Its long alkyl chain imparts water-repellent properties to substrates, making it ideal for applications in coatings for textiles, glass, and metals. Studies have demonstrated that surfaces treated with this compound exhibit significant water contact angle increases, indicating enhanced hydrophobicity .

Self-Cleaning Surfaces

The hydrophobic nature of this compound also contributes to the development of self-cleaning surfaces. By reducing the adhesion of dirt and contaminants, these surfaces can maintain cleanliness with minimal maintenance. Research indicates that such surfaces are beneficial in architectural applications, where aesthetic maintenance is crucial .

Nanotechnology

Nanoparticle Stabilization

In nanotechnology, this compound serves as a stabilizing agent for nanoparticles. Its ability to form a protective layer around nanoparticles prevents agglomeration and enhances their dispersion in solvents. This property is particularly useful in the synthesis of silica nanoparticles, which are utilized in various biomedical applications .

Functionalization of Nanomaterials

this compound is employed to functionalize nanomaterials for specific applications. For instance, it can be used to modify the surface properties of silica nanoparticles for drug delivery systems, improving their interaction with biological environments .

Biomedical Applications

Drug Delivery Systems

The biocompatibility and functionalization capabilities of this compound make it suitable for drug delivery applications. By modifying nanoparticle surfaces with this compound, researchers can enhance the targeting efficiency of therapeutic agents in cancer treatment .

Biosensors

this compound is also explored in the development of biosensors. Its ability to create stable interfaces allows for the immobilization of biomolecules on sensor surfaces, leading to improved sensitivity and specificity in detecting biological analytes .

Material Science

Composite Materials

In material science, this compound is used as a coupling agent in composite materials. It enhances the interfacial adhesion between organic polymers and inorganic fillers, resulting in improved mechanical properties and thermal stability of the composites .

Silica Aerogels

this compound plays a role in synthesizing silica aerogels with tailored properties. By adjusting the silane concentration during synthesis, researchers can manipulate the porosity and surface characteristics of aerogels for applications in insulation and lightweight structural materials .

Case Studies

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetradecyloxysilane can be synthesized through the reaction of tetramethyl orthosilicate with sodium n-decyloxide. The reaction typically involves refluxing the mixture for about 2 hours . Another method involves the hydrolytic polycondensation of alkoxysilanes, such as methyl(trimethoxy)silane and tetramethoxysilane, under acid-catalyzed conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrolytic condensation reactions. These reactions are carefully controlled to ensure the formation of high-purity products. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: Tetradecyloxysilane undergoes various chemical reactions, including:

Hydrolysis and Condensation: These reactions are fundamental in the formation of siloxane bonds.

Substitution Reactions: The alkoxy groups in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Water and acid or base catalysts are commonly used.

Condensation: Catalysts such as hydrochloric acid or sodium hydroxide are used to promote the condensation of silanols.

Major Products: The major products formed from these reactions include siloxane polymers and oligomers, which have applications in coatings, adhesives, and sealants.

Mécanisme D'action

The mechanism of action of tetradecyloxysilane involves the formation of stable siloxane bonds through hydrolysis and condensation reactions. The silicon-oxygen bonds formed in these reactions are highly stable and contribute to the durability and chemical resistance of the resulting materials. The molecular targets include hydroxyl groups on surfaces, which react with the alkoxy groups of this compound to form siloxane linkages.

Comparaison Avec Des Composés Similaires

Tetraethyl orthosilicate: Similar in structure but with ethoxy groups instead of tetradecyloxy groups.

Tetramethyl orthosilicate: Contains methoxy groups and is used in similar applications.

Tetrabutyl orthosilicate: Features butoxy groups and is used in the synthesis of siloxane polymers.

Uniqueness: Tetradecyloxysilane is unique due to its long alkyl chain, which imparts hydrophobic properties to the resulting materials. This makes it particularly useful in applications where water repellency and chemical resistance are desired.

Activité Biologique

Tetradecyloxysilane, a silane compound with a long alkyl chain, has garnered attention in various fields, particularly in materials science and biology. This article delves into its biological activity, exploring its mechanisms, potential applications, and relevant research findings.

Overview of this compound

This compound is characterized by its hydrophobic nature due to the long alkyl chain (tetradecyl) attached to the silane group. This structure influences its interaction with biological systems, potentially impacting cell membranes and biochemical pathways.

Mechanisms of Biological Activity

- Cell Membrane Interaction : The long hydrophobic chain allows this compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can lead to alterations in cellular signaling pathways and membrane-associated processes.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, possibly through disruption of microbial cell membranes. The hydrophobic tail may interact with lipid components of bacterial membranes, leading to cell lysis.

- Cytotoxicity : Research indicates that this compound may possess cytotoxic effects on certain cancer cell lines. The mechanism is thought to involve apoptosis induction through mitochondrial pathways, although detailed studies are required to elucidate this process fully.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by Qadir et al. (2018) evaluated the antimicrobial properties of various silanes, including this compound. The results indicated significant inhibition of bacterial growth in vitro, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the compound's ability to disrupt the integrity of bacterial membranes, leading to cell death.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a separate investigation focusing on cancer therapeutics, researchers assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis such as caspase activation and PARP cleavage. These findings suggest potential applications in cancer treatment strategies.

Future Directions for Research

While initial findings are promising, further research is necessary to:

- Clarify Mechanisms : More detailed studies are required to fully understand the molecular mechanisms underlying the biological activities of this compound.

- In Vivo Studies : Conducting animal studies will help assess the safety and efficacy of this compound in living organisms.

- Formulation Development : Exploring formulations that incorporate this compound could enhance its therapeutic potential, particularly in drug delivery systems.

Propriétés

IUPAC Name |

tetrakis-decyl silicate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H84O4Si/c1-5-9-13-17-21-25-29-33-37-41-45(42-38-34-30-26-22-18-14-10-6-2,43-39-35-31-27-23-19-15-11-7-3)44-40-36-32-28-24-20-16-12-8-4/h5-40H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJDFYQNAFUJJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCO[Si](OCCCCCCCCCC)(OCCCCCCCCCC)OCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H84O4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

657.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.